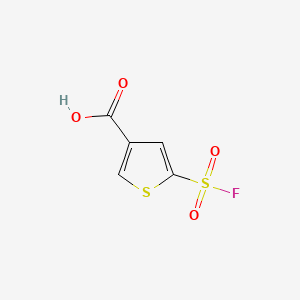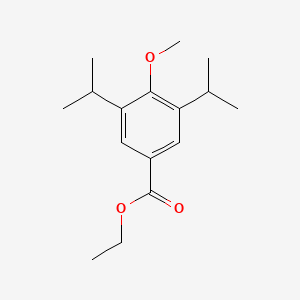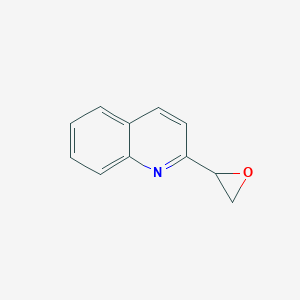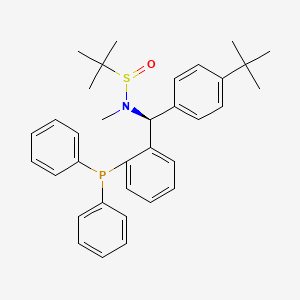![molecular formula C12H17IO B13645448 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane](/img/structure/B13645448.png)
1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-({3-Iodobicyclo[111]pentan-1-yl}methyl)-7-oxabicyclo[221]heptane is a complex organic compound that features a unique structure combining bicyclo[111]pentane and oxabicyclo[221]heptane frameworks
Métodos De Preparación
The synthesis of 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane involves several steps. One common approach is the continuous flow synthesis of [1.1.1]propellane, which can be derivatized into various bicyclo[1.1.1]pentane species . The reaction conditions typically involve photochemical transformations and the use of specific reagents to achieve the desired product. Industrial production methods may involve scaling up these synthetic routes to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the bicyclo[1.1.1]pentane moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Aplicaciones Científicas De Investigación
1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in the study of biological systems and as a potential drug candidate.
Medicine: Its unique structure makes it a candidate for drug development, particularly in targeting specific molecular pathways.
Industry: The compound’s properties make it useful in the development of new materials with specific characteristics.
Mecanismo De Acción
The mechanism of action of 1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane involves its interaction with molecular targets and pathways. The bicyclo[1.1.1]pentane moiety can interact with various enzymes and receptors, potentially inhibiting or activating specific biological processes. The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
1-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)-7-oxabicyclo[2.2.1]heptane can be compared with other similar compounds, such as:
1,3-Diiodobicyclo[1.1.1]pentane: This compound shares the bicyclo[1.1.1]pentane framework but has different functional groups.
1-{3-Iodobicyclo[1.1.1]pentan-1-yl}-4-methyl-1H-pyrazole: Another compound with a similar bicyclo[1.1.1]pentane moiety but different substituents.
4-{3-Iodobicyclo[1.1.1]pentan-1-yl}thiane: This compound also features the bicyclo[1.1.1]pentane structure but with a thiane ring.
The uniqueness of this compound lies in its combination of bicyclo[1.1.1]pentane and oxabicyclo[2.2.1]heptane frameworks, which imparts distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C12H17IO |
|---|---|
Peso molecular |
304.17 g/mol |
Nombre IUPAC |
1-[(3-iodo-1-bicyclo[1.1.1]pentanyl)methyl]-7-oxabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C12H17IO/c13-11-5-10(6-11,7-11)8-12-3-1-9(14-12)2-4-12/h9H,1-8H2 |
Clave InChI |
HJCSWRFYXKYXBJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1O2)CC34CC(C3)(C4)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(2-phenylphenyl)-N-[4-(2-phenylphenyl)phenyl]aniline](/img/structure/B13645369.png)





![2-[Cyano(ethyl)amino]acetonitrile](/img/structure/B13645402.png)
![tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13645407.png)


![6-(tert-Butyl)-3-methylisoxazolo[5,4-b]pyridin-4-ol](/img/structure/B13645425.png)



